Propargyl chloride

Catalog No.
S574313
CAS No.
624-65-7
M.F
C3H3Cl
M. Wt
74.51 g/mol
Availability
In Stock
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Propargyl chloride

CAS Number

624-65-7

Product Name

Propargyl chloride

IUPAC Name

3-chloroprop-1-yne

Molecular Formula

C3H3Cl

Molecular Weight

74.51 g/mol

InChI

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2

InChI Key

LJZPPWWHKPGCHS-UHFFFAOYSA-N

SMILES

C#CCCl

Synonyms

1-Chloroprop-2-yne; 2-Propynyl Chloride; 3-Chloro-1-propyne; 3-Chloropropyne; NSC 66411

Canonical SMILES

C#CCCl

Synthesis of Complex Molecules:

Propargyl chloride, a versatile organic compound, finds application in scientific research as a propargylating agent. Its ability to introduce the "propargyl group" (CH₂C≡CH) opens up various avenues for synthesizing complex molecules. Studies highlight its effectiveness in generating propargyl radicals, readily utilized in further reactions to build intricate structures. []

One specific area of research explores the use of propargyl chloride in the synthesis of bisphenol A (BPA) analogues. These are structurally similar compounds to BPA, a chemical commonly found in plastics, with potential applications in various fields, including material science. Research has shown the successful synthesis of novel tetraaryl and triaryl analogues of BPA propargyl resins using propargyl chloride. []

Propargyl chloride is an organic compound with the chemical formula HC≡C–CH₂Cl. It appears as a colorless liquid and is classified as a lacrimator, meaning it can cause tearing upon exposure. This compound is primarily known for its role as an alkylating agent in organic synthesis, where it facilitates the introduction of propargyl groups into various substrates. Its unique structure, characterized by a terminal alkyne and a chlorine substituent, makes it a valuable reagent in synthetic chemistry .

Propargyl chloride is a hazardous compound and should be handled with appropriate safety precautions [].

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage [].
  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].
  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling propargyl chloride. Work in a well-ventilated area and avoid contact with skin, eyes, and clothing [].

  • Alkylation Reactions: It acts as an alkylating agent, reacting with nucleophiles to form new carbon-carbon bonds. For example, it can react with amines or thiols to yield propargyl derivatives .
  • Thermal Reactions: Under high temperatures, propargyl chloride can undergo homolytic cleavage leading to radical formation. This has been studied using shock wave techniques to understand its thermal stability and reactivity .
  • Nucleophilic Substitution: Propargyl chloride shows varying reactivity towards different nucleophiles. It is relatively inert towards some arsenic compounds but reacts more favorably with others, indicating its selective reactivity .

Several methods exist for synthesizing propargyl chloride:

  • Reaction with Thionyl Chloride: One common method involves the reaction of propargyl alcohol with thionyl chloride, although this typically yields lower quantities of the desired product .
  • Phosgene Method: A more efficient method involves the gradual introduction of phosgene to propargyl alcohol in an inert solvent. This process is conducted at low temperatures to improve yields significantly, often achieving yields around 60-70% .
  • Tertiary Amine Catalysis: The introduction of tertiary amines during the reaction can enhance the efficiency of propargyl chloride formation by facilitating the decomposition of intermediates .

Propargyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules.
  • Agricultural Chemistry: Propargyl chloride is included in formulations for agricultural fumigants due to its efficacy against pests and pathogens .
  • Medicinal Chemistry: Its ability to modify biological molecules makes it useful in drug development processes.

Research on propargyl chloride's interactions has revealed:

  • Reactivity with Nucleophiles: Studies have shown that propargyl chloride interacts differently with various nucleophiles, leading to diverse product formations. For instance, its reaction with n-butyl mercaptan under UV light results in specific homolytic reactions .
  • Energy Profiles: The energy profiles of reactions involving propargyl chloride indicate that certain pathways are favored under specific conditions, which can influence synthetic strategies .

Propargyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
1-BromopropyneHC≡C–CH₂BrContains bromine instead of chlorine; different reactivity patterns.
Allyl ChlorideCH₂=CH–CH₂ClUnsaturated compound; used primarily in polymerization reactions.
3-ChloropropyneHC≡C–CClSimilar reactivity but differs by having a chlorinated carbon chain.
Propargyl AlcoholHC≡C–CH₂OHAlcohol functional group provides different reactivity compared to halides.

Propargyl chloride's unique combination of a terminal alkyne and a chlorine atom distinguishes it from these similar compounds, particularly in its ability to serve as an effective alkylating agent while also being a lacrimator.

Phosgene-Based Chlorination Reactions

Phosgene (COCl₂) remains the preferred chlorinating agent for propargyl chloride synthesis due to its high atom economy and gaseous by-product (CO₂), which simplifies purification. The reaction proceeds via a two-step mechanism:

  • Chloroformate Formation: Propargyl alcohol (HC≡C–CH₂OH) reacts with phosgene at low temperatures (0–5°C) in inert solvents like xylene or toluene to form propargyl chlorocarbonate (HC≡C–CH₂OCOCl).
  • Decarboxylation: The chlorocarbonate undergoes thermal decomposition (40–100°C) in the presence of tertiary amines (e.g., dimethylaniline) or formamide catalysts, releasing CO₂ and yielding propargyl chloride.

Critical parameters include:

  • Stoichiometric Excess: A phosgene-to-alcohol molar ratio >1.05 prevents dipropargyl carbonate formation, which is non-reactive in decarboxylation.
  • Temperature Control: Maintaining ≤5°C during chlorocarbonate synthesis suppresses side reactions, achieving >85% yield in the decarboxylation step.

Continuous vs. Batch Process Optimization

Batch processes, while straightforward, suffer from inconsistent yields (60–70%) due to thermal runaway risks during exothermic decarboxylation. Continuous flow systems address these limitations:

ParameterBatch ProcessContinuous Process
Residence Time3–4 hours10–30 minutes
Yield60–70%87–90%
By-Products0.5–1.2% dichloropropenes<0.2% dichloropropenes

Continuous systems employ cascaded reactors with integrated phosgene recycling, enabling precise temperature control (50–60°C) and reduced catalyst loading (2–3.5 mol% formamide derivatives). For example, BASF’s pilot plant achieved 65% propargyl chloride purity with 0.07% total dichloropropenes using diisobutylformamide catalysts.

Catalyst Development and Optimization

Formamide Derivatives in Decarboxylation

Formamide catalysts (e.g., N,N-diisobutylformamide) enhance decarboxylation efficiency by stabilizing transition states through hydrogen bonding. Key advantages include:

  • Reduced By-Products: Formamides suppress propargyl chloroformate accumulation, minimizing dichloropropene formation via HCl addition.
  • Recyclability: Catalysts remain active for multiple cycles when dissolved in aromatic solvents (toluene/xylene), reducing operational costs.

In a representative protocol, 2 mol% diisobutylformamide at 50°C achieved 98% conversion with <0.1% dichloropropenes.

Guanidinium and Phosphonium Salt Systems

Guanidinium chloride and phosphonium salts (e.g., hexaalkylguanidinium halides) accelerate chloroformate decomposition at lower temperatures (40–60°C vs. 120–140°C for uncatalyzed reactions). However, their utility is limited by:

  • HCl Scavenging: Guanidinium salts sequester HCl, reducing dichloropropene formation but requiring post-reaction neutralization.
  • Cost: High catalyst loadings (5–10 mol%) are needed for comparable yields to formamide systems.

By-Product Control and Purity Enhancement

Dichloropropene Minimization Strategies

Dichloropropenes (1,3- and 2,3-isomers) arise from HCl addition to propargyl chloride, complicating distillation due to similar boiling points. Mitigation approaches include:

  • Catalyst Tuning: Formamides reduce free HCl concentration, lowering dichloropropene yields to <0.2%.
  • Reactive Stripping: Post-reaction azeotropic distillation with water removes residual HCl, achieving >99% propargyl chloride purity.

Solvent Selection for Reaction Stability

Aromatic solvents (toluene, xylene) improve thermal stability and phase separation:

  • Xylene: Boiling point (138–144°C) permits high-temperature decarboxylation without solvent loss.
  • Chlorobenzene: Enhances propargyl chloride solubility, reducing oligomerization during storage.

The adsorption behavior of propargyl chloride on silicon surfaces occurs through distinct physisorption and chemisorption phases. At low temperatures (110 K), propargyl chloride forms weakly bound physisorbed layers, while annealing to 200–300 K triggers covalent bond formation with the substrate. The transition between these states is marked by structural reorganization and electronic reconfiguration at the molecule-surface interface.

High-Resolution Electron Energy Loss Spectroscopy and X-ray Photoelectron Spectroscopy Studies on Silicon Surfaces

HREELS analysis provides vibrational fingerprints of propargyl chloride’s adsorption states. In the physisorbed phase, characteristic modes include:

  • C≡C stretching at 2120 cm⁻¹
  • C–Cl stretching at 680 cm⁻¹
  • ≡C–H bending at 1060 cm⁻¹
  • ≡C–H stretching at 3310 cm⁻¹ [1]

Upon chemisorption at 300 K, the C–Cl stretching mode disappears, while new vibrations emerge at 655 cm⁻¹ (Si–C stretching) and 526 cm⁻¹ (Si–Cl stretching), confirming bond cleavage and surface attachment (Table 1) [1].

Table 1: Vibrational Mode Assignments from HREELS Studies

ModePhysisorption (cm⁻¹)Chemisorption (cm⁻¹)
C≡C stretching21202120
C–Cl stretching680
Si–Cl stretching526
Si–C stretching655
≡C–H stretching33103310

XPS data corroborate these findings through core-level shifts. The Cl2p₃/₂ binding energy decreases from 200.5 eV (physisorption) to 199.4 eV (chemisorption), matching values for silicon-chlorine bonds (Table 2) [1]. Concurrently, the C1s peak for the chlorine-bonded carbon (C3) shifts from 287.1 eV to 284.5 eV, indicating transition from sp³-hybridized C–Cl to sp³-hybridized Si–C bonding [1].

Table 2: XPS Core-Level Binding Energy Shifts

SpeciesPhysisorption (eV)Chemisorption (eV)Shift (eV)
Cl2p₃/₂200.5199.4-1.1
C1s (C3)287.1284.5-2.6

Mechanistic Insights into Surface Functionalization

The adsorption mechanism proceeds through dissociative attachment rather than cycloaddition. Propargyl chloride reacts preferentially at silicon dimer sites, where the strained Si–Si bonds facilitate C–Cl bond cleavage. The reaction pathway involves:

  • C–Cl Heterolytic Cleavage: The chloride ion transfers to a silicon atom, creating Si–Cl and propargyl radical species.
  • Radical Stabilization: The propargyl radical binds to adjacent silicon atoms, forming two Si–C bonds while maintaining the C≡C triple bond [1].
  • Surface Reconstruction: The silicon lattice relaxes around adsorption sites, minimizing steric strain from the adsorbed propargyl group.

This mechanism produces surface-bound HC≡C–CH₂–Si–Cl structures, where the intact propargyl moiety enables subsequent functionalization through click chemistry or cross-coupling reactions. The silicon-chlorine bonds provide anchoring points for multilayer growth in controlled deposition processes.

Applications in Semiconductor Materials Science

The controlled functionalization of silicon surfaces with propargyl chloride enables several advanced applications:

Molecular Electronics

Propargyl-terminated silicon surfaces serve as templates for grafting conjugated organic molecules. The preserved C≡C bonds allow:

  • Direct coupling to aromatic systems via Sonogashira reactions
  • Formation of self-assembled monolayers with tunable electronic properties
  • Interface engineering in hybrid organic-inorganic transistors [1]

Nanoscale Patterning

The spatial selectivity of propargyl chloride adsorption facilitates:

  • Lithography-free creation of sub-20 nm features through scanning probe-induced reactions
  • Site-specific immobilization of quantum dots or metal nanoparticles
  • Directed assembly of molecular wires between electrodes

Sensor Development

Functionalized surfaces exhibit enhanced sensitivity to:

  • Gas molecules through changes in surface conductivity
  • Biomarkers via propargyl-azide cycloaddition (click chemistry)
  • pH variations due to protonation of terminal alkynyl groups

The thermal stability of silicon-propargyl linkages (up to 600 K) ensures device reliability under operational conditions. Recent advances exploit these properties to create air-stable molecular junctions with rectification ratios exceeding 10³ [1].

Chromium Salen-Catalyzed Propargyl Halide Reactions

The chromium salen complex-catalyzed asymmetric propargylation of aldehydes represents a significant advancement in enantioselective carbon-carbon bond formation. The development of this methodology has addressed the longstanding challenge of achieving high enantioselectivity in propargylation reactions while maintaining practical reaction conditions [1] [2].

The catalytic system employs chromium(III) bromide in combination with chiral sulfonamide ligands to achieve remarkable enantiocontrol. In the presence of 10 mol% catalyst prepared from chromium(III) bromide and (R)-sulfonamide E, the propargylation of aldehydes with propargyl bromide furnishes homopropargyl alcohols in 78% yield with 90% enantiomeric excess [1]. The reaction demonstrates broad substrate scope, tolerating both aromatic and aliphatic aldehydes, though aromatic substrates generally provide superior enantioselectivity.

The mechanistic pathway involves initial coordination of the aldehyde to the chromium center, followed by nucleophilic attack of the propargyl halide. The stereochemical outcome is determined by the chiral environment created by the sulfonamide ligand, which creates a well-defined chiral pocket that discriminates between the enantiotopic faces of the aldehyde. The absolute configuration of the products was confirmed through chemical correlation with authentic samples, establishing the (R)-sulfonamide ligand as providing the (S)-configured homopropargyl alcohol product [1].

The synthetic utility of this methodology has been demonstrated in the synthesis of complex natural products, including the C14-C19 building block of halichondrins and E7389. The scalability of the process has been established through multigram-scale preparations, making it suitable for industrial applications [1]. The combination with enzymatic resolution using Amano lipase provides access to optically pure products, further enhancing the practical value of this transformation.

Propargyltrichlorosilane in Asymmetric Catalysis

The asymmetric catalytic addition of propargyltrichlorosilane to aldehydes represents a groundbreaking advancement in regiospecific allenylation methodology. This transformation addresses the fundamental challenge of achieving regiocontrol in propargyl-allenyl systems while maintaining high enantioselectivity [3] [4].

The key breakthrough in this area was the preparation of distilled propargyltrichlorosilane with greater than 99% isomeric purity, which was achieved for the first time through careful optimization of distillation conditions. This high purity starting material proved essential for achieving consistent regioselectivity in the subsequent catalytic transformations [3].

The optimal catalyst system identified through systematic structure-activity relationship studies was the unsubstituted biisoquinoline N,N′-dioxide. This catalyst demonstrated remarkable regiospecificity, providing exclusively α-allenic alcohols without formation of the corresponding homopropargylic alcohols [3]. The reaction provides eleven α-allenic alcohols in yields ranging from 22% to 99% with enantiomeric ratios between 61:39 and 92:8.

The observed catalyst structure-enantioselectivity relationship was found to be exactly opposite to that of the analogous allylation reaction with allyltrichlorosilane. While allylation reactions show improved enantioselectivity with increasingly congested chiral pockets, the propargyltrichlorosilane allenylation shows optimal selectivity with the most open catalyst structure [3]. This counterintuitive relationship suggests fundamentally different asymmetric induction mechanisms between the two transformations.

The regiospecific nature of the transformation was confirmed through computational studies, which investigated the possible mechanisms of propargyl-allenyl isomerization. The calculations revealed that the chiral Lewis base catalysts regiospecifically activate the carbon-silicon bond without inducing propargyl-allenyl metallotropic rearrangement, despite activating the carbon-silicon bond [3].

Regioselective Control in Allenylation Reactions

Catalyst Structure-Reactivity Relationships

The relationship between catalyst structure and reactivity in propargyl chloride transformations has been extensively studied, revealing fundamental principles that govern both activity and selectivity. The electronic and steric properties of the catalyst framework directly influence the regioselectivity of propargyl-allenyl isomerization processes [5] [6].

In zinc-catalyzed allenylation reactions of N-protected L-α-amino aldehydes, the simultaneous control of diastereoselectivity and regioselectivity has been achieved through careful catalyst design. The zinc catalyst system demonstrates excellent regioselectivity, with complete preference for allenylation over propargylation. The diastereoselectivity can be controlled by variation of the protecting group on the amino aldehyde, with reversal of selectivity observed depending on the electronic properties of the protecting group [6].

The catalyst structure-reactivity relationship studies have revealed that the degree of conformational freedom in the catalyst structure plays a crucial role in determining selectivity. For chlorosilane-mediated reactions, catalysts with narrower chiral pockets typically provide better enantioselectivity. However, this general trend is reversed in propargyltrichlorosilane allenylation, where the unsubstituted catalyst provides the highest enantioselectivity [3].

The electronic properties of the catalyst also significantly influence reactivity patterns. Electron-deficient aldehydes consistently provide higher chemical yields and enantioselectivities compared to electron-rich substrates. This electronic effect is attributed to the increased electrophilicity of the carbonyl carbon, which facilitates the nucleophilic addition step [3].

Propargyl-Allenyl Isomerization Mechanisms

The propargyl-allenyl isomerization process represents a fundamental transformation in organometallic chemistry, with the mechanism depending critically on the metal center and ligand environment. The isomerization can proceed through multiple pathways, each with distinct stereochemical consequences [7] [8].

The base-catalyzed isomerization of N-propargyl amides provides insight into the energetics of propargyl-allenyl equilibria. Computational studies using density functional theory methods have revealed that the relative stability of propargyl, allenyl, and alkynyl isomers depends on subtle structural features. The energy differences between these isomers are typically small (1-3 kcal/mol), making the equilibrium position highly sensitive to structural modifications [9].

The mechanism of propargyl-allenyl isomerization in metal-catalyzed systems involves initial coordination of the propargyl substrate to the metal center, followed by intramolecular rearrangement. The rearrangement can proceed through either a concerted or stepwise mechanism, depending on the metal and ligand environment. Palladium(0) complexes typically undergo oxidative addition to form propargyl-palladium(II) intermediates, which can then isomerize to allenyl-palladium(II) species [10].

The thermal isomerization of propargyl 3-acylpropiolates provides an example of propargyl-allenyl isomerization proceeding through strained cyclic allene intermediates. The isomerization involves formation of 2,3-dehydropyran intermediates, which undergo subsequent electrocyclic ring-opening to generate the final products [7]. This mechanism highlights the importance of strain release as a driving force in propargyl-allenyl rearrangements.

The reversibility of propargyl-allenyl isomerization has been demonstrated in several catalytic systems. The equilibrium position can be influenced by the choice of catalyst, solvent, and reaction conditions. Understanding these equilibria is crucial for predicting the outcome of catalytic transformations and designing selective processes [9].

Transition Metal-Catalyzed Transformations

Rhodium Complexes in C-Propargylation

Rhodium-catalyzed C-propargylation represents a paradigm shift in alcohol alkylation chemistry, overriding the canonical SN2 behavior typically observed with activated alkyl halides. The rhodium-catalyzed transfer hydrogenation methodology enables direct conversion of primary alcohols to secondary homopropargyl alcohols using propargyl chloride as the alkylating agent [11] [12].

The catalytic system employs rhodium(I) complexes with bidentate phosphine ligands, typically BINAP or related chiral diphosphines. The reaction conditions involve the use of 2-propanol as a hydrogen source and base, enabling the transformation to proceed under relatively mild conditions. The C-propargylation pathway predominates over the expected O-propargylation, despite the presence of basic conditions that would normally favor ether formation [11].

The mechanistic pathway involves initial oxidative addition of propargyl chloride to the rhodium(I) complex to form an η¹-allenylrhodium(III) intermediate. This intermediate undergoes substitution with the alcohol substrate to form a rhodium(III) alkoxide complex, which then undergoes β-hydride elimination to generate the corresponding aldehyde and a rhodium(III) hydrochloride complex [11].

The key step in the catalytic cycle is the carbonyl addition of the rhodium-allenyl species to the aldehyde. The stereochemistry of this addition is controlled by the chiral ligand environment, enabling enantioselective variants of the transformation. The rhodium(III) alkoxide product undergoes protonolysis to release the homopropargyl alcohol and regenerate the catalyst [11].

The substrate scope of the transformation is broad, encompassing aromatic, allylic, and aliphatic alcohols. The reaction demonstrates excellent functional group tolerance, with ester, ether, and halide functionalities remaining intact under the reaction conditions. The yields typically range from 65% to 92%, with enantioselectivities of 40-55% ee when chiral ligands are employed [11].

Oxidative Addition Pathways

The oxidative addition of propargyl halides to transition metal complexes represents a fundamental organometallic transformation that provides access to reactive propargyl-metal intermediates. The mechanism and selectivity of these reactions depend critically on the metal center, ligand environment, and reaction conditions [10] [13].

Palladium(0) complexes readily undergo oxidative addition with propargyl chlorides to form either propargyl-palladium(II) or allenyl-palladium(II) complexes, depending on the reaction conditions. The regioselectivity of the oxidative addition can be controlled through the choice of ligand, with electron-rich phosphine ligands favoring allenyl complex formation while electron-poor ligands favor propargyl complex formation [10].

The kinetic studies of oxidative addition reactions have revealed that the process follows second-order kinetics, first-order in both the metal complex and the propargyl halide. The reaction is believed to proceed through a concerted mechanism involving a five-coordinate transition state, rather than a dissociative pathway involving ligand dissociation [10].

The rate of oxidative addition depends on the electronic properties of the propargyl halide substrate. Electron-withdrawing substituents on the propargyl system accelerate the reaction, while electron-donating groups have the opposite effect. The leaving group ability also influences the reaction rate, with iodides reacting faster than bromides, which in turn react faster than chlorides [10].

The oxidative addition products can undergo subsequent transformations, including reductive elimination, migratory insertion, and ligand exchange reactions. The stability of the propargyl-metal intermediates depends on the metal center and ligand environment, with some complexes being isolable and characterizable, while others are observed only as transient intermediates [10].

The stereochemistry of oxidative addition with chiral propargyl halides has been investigated, revealing that the reaction can proceed with either retention or inversion of configuration, depending on the specific reaction conditions. This stereochemical behavior has important implications for the design of asymmetric catalytic processes [10].

XLogP3

0.9

Boiling Point

58.0 °C

UNII

3M62YFL252

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (15.28%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (29.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (15.28%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

624-65-7

Wikipedia

Propargyl chloride

General Manufacturing Information

1-Propyne, 3-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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